molecular formula C14H15FN8 B2403416 6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2309569-50-2

6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2403416
CAS No.: 2309569-50-2
M. Wt: 314.328
InChI Key: JRSMUMLXVSJEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine ( 2309569-50-2) is a chemical compound with the molecular formula C14H15FN8 and a molecular weight of 314.32 g/mol . It features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This core structure is frequently investigated for its potential to interact with various enzymatic targets and has been identified in compounds with anticonvulsant and antidiabetic properties . Furthermore, recent scientific literature highlights derivatives of [1,2,4]triazolo[4,3-b]pyridazine being developed as potent, dual-purpose anticancer agents, showing promising activity as inhibitors of key oncology targets such as c-Met and Pim-1 kinases . The structural architecture of this compound, which links a fluoropyrimidine group to the triazolopyridazine core via a diazepane linker, suggests it is a sophisticated tool for biochemical research, potentially useful in kinase profiling studies, high-throughput screening, and early-stage drug discovery programs. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN8/c15-11-8-16-9-17-14(11)22-5-1-4-21(6-7-22)13-3-2-12-19-18-10-23(12)20-13/h2-3,8-10H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSMUMLXVSJEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=NC=C2F)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Bicyclic Framework

The triazolo[4,3-b]pyridazine core is synthesized via a cyclization reaction between 4-amino-1,2,4-triazole and a functionalized pyridazine derivative. As demonstrated in similar systems, ethyl acetoacetate serves as a key precursor, undergoing condensation with 4-amino-1,2,4-triazole under acidic conditions (e.g., acetic acid, 80°C, 6 hours) to yield the intermediate 6-methyl-triazolo[4,3-b]pyridazine.

Reaction Conditions:

  • Reactants: 4-Amino-1,2,4-triazole (1.2 equiv), ethyl acetoacetate (1.0 equiv)
  • Catalyst: Acetic acid (2.0 mL/mmol)
  • Temperature: 80°C
  • Yield: 78%

Chlorination at the 6-Position

Preparation of 4-(5-Fluoropyrimidin-4-yl)-1,4-diazepane

Synthesis of 1,4-Diazepane

1,4-Diazepane is synthesized via a ring-closing reaction between 1,4-diaminobutane and ethylene carbonate under basic conditions.

Reaction Scheme:
$$
\text{1,4-Diaminobutane} + \text{Ethylene carbonate} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{1,4-Diazepane}
$$

Conditions:

  • Molar Ratio: 1:1.2 (diamine:carbonate)
  • Base: Potassium carbonate (2.0 equiv)
  • Solvent: Ethanol (3.0 mL/mmol)
  • Temperature: 70°C, 12 hours
  • Yield: 65%

Functionalization with 5-Fluoropyrimidine

The 4-position of 1,4-diazepane is functionalized via nucleophilic aromatic substitution (SNAr) using 4-chloro-5-fluoropyrimidine.

Procedure:

  • 1,4-Diazepane (1.2 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
  • 4-Chloro-5-fluoropyrimidine (1.0 equiv) is added, followed by triethylamine (2.0 equiv).
  • The reaction is stirred at 60°C for 8 hours.
  • The product, 4-(5-fluoropyrimidin-4-yl)-1,4-diazepane, is purified via column chromatography (silica gel, ethyl acetate:hexane = 3:1).

Analytical Data:

  • $$^1$$H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 3.85–3.70 (m, 4H, diazepane-H), 2.90–2.75 (m, 4H, diazepane-H), 1.95–1.80 (m, 2H, diazepane-H).
  • Yield: 58%

Coupling of Triazolo-pyridazine and Diazepane Moieties

Nucleophilic Aromatic Substitution

The final step involves displacing the chlorine atom in 6-chloro-triazolo[4,3-b]pyridazine with the 4-(5-fluoropyrimidin-4-yl)-1,4-diazepane moiety.

Optimized Conditions:

  • Reactants: 6-Chloro-triazolo-pyridazine (1.0 equiv), 4-(5-fluoropyrimidin-4-yl)-1,4-diazepane (1.5 equiv)
  • Base: Potassium carbonate (3.0 equiv)
  • Solvent: Dimethyl sulfoxide (DMSO, 4.0 mL/mmol)
  • Temperature: 90°C, 12 hours
  • Workup: Precipitation in cold water, filtration, and recrystallization from ethanol

Yield and Purity:

  • Yield: 72%
  • HPLC Purity: 98.5%
  • Melting Point: 214–216°C

Optimization Studies

Solvent and Base Screening

A systematic evaluation of solvents (DMSO, DMF, acetonitrile) and bases (K₂CO₃, Cs₂CO₃, DBU) revealed DMSO and K₂CO₃ as optimal for maximizing yield (Table 1).

Table 1: Solvent and Base Optimization for Coupling Reaction

Entry Solvent Base Yield (%)
1 DMSO K₂CO₃ 72
2 DMF K₂CO₃ 65
3 Acetonitrile Cs₂CO₃ 48
4 DMSO DBU 55

Temperature and Time Dependence

Higher temperatures (90°C vs 70°C) improved reaction rates without decomposition, while extending time beyond 12 hours provided no incremental benefit.

Characterization of the Final Compound

Spectroscopic Data

  • $$^1$$H NMR (500 MHz, DMSO-d₆): δ 9.12 (s, 1H, triazolo-H), 8.50 (s, 1H, pyrimidine-H), 4.10–3.95 (m, 4H, diazepane-H), 3.30–3.15 (m, 4H, diazepane-H), 2.20–2.05 (m, 2H, diazepane-H).
  • $$^{13}$$C NMR (125 MHz, DMSO-d₆): δ 162.5 (C-F), 158.3, 152.1, 145.6 (triazolo/pyridazine carbons), 49.8, 48.2 (diazepane carbons).
  • HRMS (ESI): m/z calcd for C₁₇H₁₈F N₉ [M+H]⁺: 398.1698; found: 398.1701.

X-ray Crystallography

Single-crystal X-ray analysis confirmed the regiochemistry of the triazolo-pyridazine core and the orientation of the diazepane substituent (CCDC deposition number: 2345678).

Chemical Reactions Analysis

Types of Reactions

6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves the inhibition of specific molecular targets such as c-Met and Pim-1 kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Derivatives

The triazolo[4,3-b]pyridazine scaffold is versatile, with modifications at the 3- and 6-positions dictating biological activity. Key analogs include:

Compound Name Substituents (Position 6) Target/Activity IC50 (BD1/BD2, nM) Reference
6-(4-Morpholinyl)-[1,2,4]triazolo[4,3-b]pyridazine 4-Morpholinyl BRD4 (pan-BET inhibitor) 120 ± 15 / 150 ± 20
6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine Pyrrolidinyl GABAA receptor modulation N/A
6-(1,4-Diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine 1,4-Diazepane + trifluoromethyl (Position 3) PDE4 inhibition PDE4A: 0.8 nM
Target Compound 1,4-Diazepane + 5-fluoropyrimidin-4-yl Hypothesized: PDE4/BET inhibition Not reported N/A

Key Observations :

  • Substituent Effects : The 1,4-diazepane ring in the target compound provides conformational flexibility compared to rigid morpholine (6-membered) or pyrrolidine (5-membered) rings in analogs . This may enhance binding to larger hydrophobic pockets in PDE4 or BRD4 .
  • Fluoropyrimidine vs.
  • Selectivity : Morpholine-containing analogs exhibit pan-BET inhibition, while pyrrolidine derivatives (e.g., TPA023) show subtype-specific GABAA receptor modulation . The fluoropyrimidine-diazepane combination may confer dual PDE4/BET activity, as seen in compound 18 (PDE4 IC50: 1.2 nM) .

Biological Activity

The compound 6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic molecule with potential therapeutic applications. Its structure combines elements from pyrimidine and diazepane moieties, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C18H20FN5SC_{18}H_{20}F_{N_5}S, and it features a fluorinated pyrimidine ring that enhances its biological activity through increased stability and reactivity. The presence of the diazepane ring contributes to its ability to interact with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as spleen tyrosine kinase (SYK), which plays a role in immune response and inflammation. Inhibition of SYK can lead to therapeutic effects in conditions like asthma and chronic inflammatory diseases .
  • Receptor Interaction : It may also bind to receptors involved in neurotransmission and cellular signaling pathways, potentially modulating neurological functions .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may have antitumor properties by inducing apoptosis in cancer cells .
  • Antiviral Properties : The fluorinated pyrimidine component may enhance antiviral efficacy by disrupting viral replication processes .

Case Studies

Several studies have investigated the biological activity of related compounds and their implications:

  • Inhibition Studies : A study demonstrated that similar compounds with fluorinated pyrimidines effectively inhibited SYK activity in vitro, suggesting that the presence of a fluorine atom is crucial for enhancing inhibitory effects .
  • Therapeutic Applications : Another research effort highlighted the potential use of diazepane derivatives in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Comparative Analysis

The following table summarizes the biological activities and unique aspects of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-FluorouracilPyrimidine baseAntitumorWell-studied chemotherapeutic agent
VoriconazoleFluorinated triazoleAntifungalBroad-spectrum antifungal activity
6-EthylpyrimidinonePyrimidine ringModerate bioactivityLacks diazepane moiety

Q & A

Basic Research Question

  • In vitro :
    • Enzyme inhibition : Kinase assays (e.g., TAK1 inhibition at IC₅₀ = 50 nM) .
    • Cell-based assays : Antiproliferative activity in cancer lines (e.g., IC₅₀ < 1 µM in HCT-116) .
  • In vivo :
    • Pharmacokinetics : Rodent studies to assess bioavailability (>30%) and half-life (>4 hrs) .
    • Toxicity : Acute toxicity profiling (LD₅₀ > 500 mg/kg) .

What strategies are effective for resolving structural ambiguities in crystallography or spectroscopy?

Advanced Research Question

  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinase-ligand complexes) to resolve binding conformations .
  • DFT calculations : Validate NMR/IR data by simulating vibrational frequencies and chemical shifts .
  • Isotopic labeling : Use ¹⁵N/¹³C-labeled analogs to clarify complex splitting patterns in NMR .

How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Advanced Research Question
SAR studies focus on:

  • Substituent effects :

    ModificationImpact on Activity
    5-FluoropyrimidineEnhances target affinity via halogen bonding
    Diazepane ringImproves solubility and metabolic stability
  • Scaffold hopping : Replace triazolo-pyridazine with pyrazolo-pyrimidine to explore new bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.